5-Methoxy-3H-1,4-benzodiazepine
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Overview
Description
5-Methoxy-3H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The 5-methoxy group in this compound adds to its unique chemical and pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3H-1,4-benzodiazepine typically involves the photolysis of 3-azidoquinolines in the presence of sodium methoxide. This reaction results in ring expansion to form the fully unsaturated 3-methoxy-3H-1,4-benzodiazepine . The starting 3-azidoquinolines are prepared from the corresponding 3-aminoquinolines by diazotization followed by treatment with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3H-1,4-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
5-Methoxy-3H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, including its interactions with various receptors.
Medicine: It is investigated for its potential therapeutic effects, including its sedative and anxiolytic properties.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methoxy-3H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines bind to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to sedative and anxiolytic effects . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and sedative properties.
Diazepam: Widely used for its muscle relaxant and anticonvulsant effects.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Uniqueness
5-Methoxy-3H-1,4-benzodiazepine is unique due to the presence of the 5-methoxy group, which may contribute to its distinct pharmacological profile. This structural difference can influence its binding affinity to receptors and its overall biological activity.
Properties
CAS No. |
107468-21-3 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxy-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-8-4-2-3-5-9(8)11-6-7-12-10/h2-6H,7H2,1H3 |
InChI Key |
LPJUCAPIDVPCDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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